(-)-haematoxylin is a haematoxylin. It is an enantiomer of a (+)-haematoxylin.
Hematoxyline is a natural product found in Haematoxylum campechianum and Haematoxylum brasiletto with data available.
A dye obtained from the heartwood of logwood (Haematoxylon campechianum Linn., Leguminosae) used as a stain in microscopy and in the manufacture of ink.
HEMATOXYLIN
CAS No.: 517-28-2
Cat. No.: VC21344394
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 517-28-2 |
---|---|
Molecular Formula | C16H14O6 |
Molecular Weight | 302.28 g/mol |
IUPAC Name | (6aR,11bS)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol |
Standard InChI | InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m1/s1 |
Standard InChI Key | WZUVPPKBWHMQCE-CJNGLKHVSA-N |
Isomeric SMILES | C1C2=CC(=C(C=C2[C@@H]3[C@]1(COC4=C3C=CC(=C4O)O)O)O)O |
SMILES | C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |
Canonical SMILES | C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O |
Melting Point | 212 to 248 °F (NTP, 1992) |
Fundamental Characteristics of Hematoxylin
Chemical Structure and Physical Properties
Hematoxylin (C₁₆H₁₄O₆) is a natural phenolic compound with a molecular weight of 302.28 g/mol and a melting point ranging from 291 to 293°C . This compound is also known by several synonyms including Hydroxybrazilin, Natural Black I, and (6aS,11bR)-6,6a,7,11b-Tetrahydroindeno[2,1-c]chromene-3,4,6a,9,10-pentaol . In its pure form, hematoxylin appears as a light brown powder and possesses distinct spectroscopic properties, including an emission value of 14700 at 550nm in 0.1M NaOH . The chemical structure features multiple hydroxyl groups that contribute to its staining capabilities and reactivity in various chemical modifications.
Hematoxylin exhibits acidic properties with an isoelectric point (IEP) of approximately pH 1.7-1.79, which significantly influences its behavior in solution and interaction with biological tissues . The compound demonstrates notable fluorescence properties that remain preserved even after incorporation into polymeric structures, though with some reduction in intensity . This retention of optical properties makes hematoxylin particularly valuable for advanced applications beyond traditional staining techniques.
Functional Applications in Laboratory Settings
The primary application of hematoxylin remains in histopathology, where it serves as an essential nuclear stain for general animal tissue examination . When combined with eosin to form the H&E staining protocol, it provides exceptional visualization of cellular structures, allowing pathologists to differentiate between various tissue components with high precision and clarity . The compound's affinity for nuclear material results from its interaction with DNA and associated proteins, producing the characteristic blue-purple coloration of nuclei in stained specimens.
Beyond its histological applications, hematoxylin functions as an effective pH indicator, exhibiting color transitions from red to yellow across the pH range of 0.0 to 1.0, and from light yellow to violet between pH 5.0 and 6.0 . This property makes it useful in analytical chemistry and biochemical research where precise pH determination is required. Additionally, the compound has found extensive use in textile industries for dyeing purposes, though this application has raised environmental concerns due to potential toxicity in aquatic ecosystems .
Advanced Material Development with Hematoxylin
Synthesis and Characterization of Hematoxylin-Based Microgels
Recent advances in materials science have led to the development of poly(Hematoxylin) (p(HT)) microgels through microemulsion techniques using glycerol diglycidyl ether (GDE) as a benign crosslinker . These microgels exhibit spherical morphology with an average diameter of approximately 10 μm and demonstrate a negative zeta potential of −34.6 ± 2.8 mV, indicating colloidal stability in aqueous environments . The successful transformation of hematoxylin into microgel structures represents a significant advancement in utilizing natural compounds for biomaterial development.
The synthesis process preserves many of hematoxylin's inherent properties while introducing new characteristics beneficial for biomedical applications. Notably, the fluorescence properties of hematoxylin molecules remain largely intact following microgel formation, though with approximately 2.8 times reduced emission intensity at 343 nm compared to the free molecule . This retention of optical properties enables potential applications in bioimaging and diagnostic platforms where fluorescent materials are advantageous.
Hematoxylin-Lysine Nanogel Formulations
Building upon microgel technology, researchers have developed more sophisticated poly(hematoxylin-co-l-lysine) (p(HT-co-l)) nanogels through a one-step Mannich condensation reaction using formaldehyde as a linking agent . These nanogels demonstrate enhanced properties compared to pure hematoxylin structures, with an average particle size of approximately 200 nm and a smooth surface morphology . The incorporation of l-lysine introduces beneficial functional groups, including -OH, -NH₂, and -COOH, which expand the potential applications of these materials in biological systems.
The p(HT-co-l) nanogels possess an isoelectric point of pH 7.9, remarkably close to physiological conditions, despite the constituent components having dramatically different IEP values (hematoxylin at pH 1.7 and l-lysine at pH 8.7) . This property enhancement demonstrates the synergistic effect achieved through the co-polymerization process. The nanogels exhibit impressive swelling capability that varies with the surrounding medium, showing more than 10-fold expansion in saline solutions compared to distilled water within 1.5 hours . Additionally, hydrolytic degradation studies reveal a linear release profile extending to 125 hours at 37.5°C, indicating controlled degradation suitable for drug delivery applications .
Property | p(HT) Microgels | p(HT-co-l) Nanogels |
---|---|---|
Size | ~10 μm | ~200 nm |
Zeta Potential | −34.6 ± 2.8 mV | Not specified |
Isoelectric Point | pH 1.79 | pH 7.9 |
Key Components | Hematoxylin, GDE | Hematoxylin, l-lysine, formaldehyde |
Surface Morphology | Spherical | Smooth, spherical |
Synthesis Method | Microemulsion | Mannich condensation |
Toxicological Considerations and Environmental Impact
Aquatic Toxicity Assessment
While hematoxylin shows promise in biomedical applications, research has identified potential environmental concerns related to its toxicity in aquatic organisms. Studies with freshwater fish Cirrhinus mrigala revealed that exposure to hematoxylin dye induces significant cytotoxicity and nephrotoxicity . The LC₅₀ (concentration causing 50% mortality) was determined to be 0.08 g/L, indicating considerable acute toxicity at relatively low concentrations . Even at substantially lower concentrations (0.008 mg/L and 0.018 mg/L), exposure resulted in extensive tissue damage in fish kidneys and significant growth reduction .
These findings raise important considerations regarding the environmental fate of hematoxylin in industrial effluents, particularly from textile processing facilities and laboratories where the compound is commonly used. The observed toxicity underscores the need for appropriate waste management protocols to minimize environmental contamination and protect aquatic ecosystems from potential harm.
Histopathological Effects in Exposed Organisms
Detailed histopathological examinations of kidney tissues from hematoxylin-exposed fish revealed numerous structural abnormalities, including tubular degeneration, vacuolation, glomerular shrinkage, reduced lumen, vascular congestion, and glomerulonephritis . Additional pathological findings included the absence of Bowman's space, necrosis of hematopoietic interstitial tissues, tubular clogging, and glomerular necrosis . These effects were observed even at the lowest tested concentration of 0.001 mg/L, suggesting high sensitivity of renal tissues to hematoxylin exposure .
The progressive severity of tissue damage correlated with increasing dye concentration, with the most pronounced effects observed at 0.018 mg/L . These observations indicate a dose-dependent toxicity relationship and suggest potential risks to aquatic organisms in environments contaminated with hematoxylin or its derivatives. The nephrotoxic effects may result from the compound's chemical reactivity, particularly its phenolic structure and potential to generate reactive oxygen species in biological systems.
Concentration (mg/L) | Observed Histopathological Effects in Fish Kidneys |
---|---|
0.001 | Slight glomerular degeneration, mild tubular necrosis |
0.002 | Tissue degeneration, glomerular shrinkage |
0.004 | Epithelial cell degeneration in renal tubules, tubular degeneration, renal necrosis, absence of Bowman's space |
0.008 | Significant kidney tissue damage |
0.018 | Severe kidney tissue damage, greatest weight reduction |
0.08 (LC₅₀) | Immediate mortality of approximately 50% of fish |
Future Perspectives and Ongoing Research
Advancements in Biomedical Applications
The development of hematoxylin-based micro and nanogels represents a significant advancement in expanding the compound's utility beyond traditional histological applications. Ongoing research continues to explore additional modifications and formulations to enhance biocompatibility, targeting efficiency, and therapeutic efficacy . The natural origin of hematoxylin provides advantages in terms of sustainability and reduced environmental impact compared to synthetic alternatives, aligning with current trends toward greener biomaterial development.
Future research directions may include investigation of hematoxylin-based materials for targeted cancer therapy, development of advanced wound dressings with antimicrobial properties, and exploration of novel drug delivery systems for challenging therapeutic scenarios . The intrinsic antioxidant and antimicrobial properties of hematoxylin offer valuable starting points for these applications, potentially reducing the need for additional bioactive components in the final formulations.
Balancing Benefits and Environmental Concerns
The contrast between hematoxylin's promising biomedical applications and its demonstrated aquatic toxicity highlights the importance of comprehensive risk assessment in material development. Future investigations should address strategies to mitigate environmental risks associated with hematoxylin use, particularly in industrial settings where large volumes may be released in effluents . Potential approaches include development of closed-loop processing systems, advanced effluent treatment technologies, and modification of hematoxylin structures to reduce environmental persistence while maintaining desired functional properties.
Additionally, further toxicological studies with diverse aquatic and terrestrial organisms would provide a more complete understanding of hematoxylin's environmental impact across different ecosystems and exposure scenarios. This comprehensive approach to risk assessment would ensure that the development of hematoxylin-based technologies proceeds in an environmentally responsible manner, maximizing benefits while minimizing potential harm.
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